molecular formula C14H12N2 B14484211 2,8-Dimethylphenazine CAS No. 65711-99-1

2,8-Dimethylphenazine

Cat. No.: B14484211
CAS No.: 65711-99-1
M. Wt: 208.26 g/mol
InChI Key: LUZGKTMKMNBPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethylphenazine is a high-purity phenazine derivative of significant interest to researchers, particularly in the fields of electrochemistry and materials science. As a member of the phenazine class of π-conjugated aza-aromatic compounds, it exhibits outstanding and reversible redox properties . This makes it a promising organic molecule for developing next-generation energy storage technologies. Researchers are exploring its application as a redox-active material in aqueous redox flow batteries (ARFBs), where such molecules can offer a sustainable and scalable alternative to traditional metal-based systems like vanadium . Furthermore, its structural similarity to other phenazines that function as redox mediators makes it a candidate for investigation in metal-air battery systems, such as lithium-oxygen batteries, where it can facilitate the oxygen reduction reaction (ORR) . Beyond energy storage, the phenazine core is known for its diverse biological activities. Naturally occurring phenazines produced by microorganisms display antibiotic, antitumor, and antiparasitic activities, which are often linked to their ability to undergo redox cycling . Synthetic phenazine derivatives have also been developed as potent antimicrobial agents effective against a range of drug-resistant bacteria . While the specific biological profile of this compound is an area of active investigation, its structure positions it as a valuable scaffold for developing new therapeutic and biocidal agents. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65711-99-1

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,8-dimethylphenazine

InChI

InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3

InChI Key

LUZGKTMKMNBPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,8 Dimethylphenazine

Direct Synthesis Approaches for 2,8-Dimethylphenazine

The direct construction of the this compound core can be achieved through several strategic approaches, primarily involving reductive cyclization and oxidative condensation reactions.

Reductive Cyclization Strategies (e.g., Murdock's Approach)

Reductive cyclization represents a key strategy for synthesizing phenazine (B1670421) structures. A notable example is Murdock's approach, which has been successfully employed to produce this compound. arkat-usa.orgarkat-usa.org This method is recognized for its effectiveness in creating 2,8-disubstituted phenazines, a class of compounds that are otherwise not commonly reported in scientific literature. arkat-usa.orgresearchgate.net While Murdock's reductive cyclization is a validated pathway, the scope of its substrates has been reported as limited. arkat-usa.orgresearchgate.net

Alternative reductive cyclization strategies, such as the Holliman's approach, have also been explored for synthesizing 2,8-disubstituted phenazines. arkat-usa.orgresearchgate.net However, attempts to apply this method for the synthesis of phenazine-2,8-dicarboxylates were unsuccessful, suggesting that the electronic properties of the starting materials can significantly impact the reaction's success. researchgate.net

Oxidative Condensation Reactions

Oxidative condensation provides another route to phenazine synthesis. This can involve the self-coupling of anilines or the condensation of two different amine-containing molecules. For instance, symmetrical phenazines can be synthesized through the oxidative condensation of two identical molecules. mdpi.com A specific example is the synthesis of 8-amino-phenazines-2-carboxylic acid via oxidative cyclization. researchgate.net The use of mild oxidizing agents like ferric chloride is crucial for ensuring the regioselectivity of the ring closure, leading to the formation of a specific isomer. acs.org

Synthesis of this compound Derivatives

The functionalization of the phenazine core is critical for tuning its properties for specific applications. Several modern synthetic methods have been developed to introduce a variety of substituents onto the this compound scaffold.

Inter- and Intramolecular Buchwald-Hartwig N-Arylation Methods

The Buchwald-Hartwig N-arylation has emerged as a powerful tool for the synthesis of phenazine derivatives. arkat-usa.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, which is central to constructing the phenazine ring system. Both intermolecular and intramolecular versions of this reaction have been successfully applied. arkat-usa.orgarkat-usa.org

A stepwise approach involving an initial intermolecular Buchwald-Hartwig N-arylation followed by an intramolecular cyclization has been used to synthesize dimethyl phenazine-2,8-dicarboxylate. arkat-usa.org This method offers good regiocontrol and functional group tolerance. arkat-usa.org A refined synthesis for halogenated phenazines utilizes a Buchwald-Hartwig cross-coupling followed by a reductive cyclization, yielding 1-methoxyphenazine (B1209711) scaffolds that can be further modified. nih.gov This approach has proven efficient, with average yields of 70% for the cross-coupling step and 68% for the reductive cyclization. nih.gov

Table 1: Key Buchwald-Hartwig N-Arylation Reactions in Phenazine Synthesis

Reaction Type Reactants Product Key Features
Intermolecular N-Arylation Bromonitrobenzoate and bromoaniline Diarylamine intermediate Forms the initial C-N bond for subsequent cyclization. arkat-usa.org
Intramolecular N-Arylation Diarylamine with a nitro group Dimethyl phenazine-2,8-dicarboxylate Cyclizes the diarylamine to form the phenazine core. arkat-usa.org
Buchwald-Hartwig/Reductive Cyclization Halogenated anilines and other precursors Halogenated phenazines Efficient for creating diverse halogenated phenazine analogs. nih.gov

Jourdan-Ullmann/Sodium Borohydride (B1222165) Ring-Closure Pathways for Functionalized Phenazines

The Jourdan-Ullmann reaction, followed by a sodium borohydride-mediated reductive ring closure, provides a robust pathway for synthesizing functionalized phenazine-1-carboxylic acids. rroij.comrroij.com This two-step process begins with a copper-promoted Jourdan-Ullmann coupling between an aniline (B41778) and a 2-bromo-3-nitrobenzoic acid derivative. rroij.comrroij.com The resulting intermediate then undergoes reductive cyclization with sodium borohydride to form the phenazine ring. rroij.comrroij.com

This method has been successfully used to create a library of phenazine-1-carboxylic acid analogs with diverse functional groups at various positions on the phenazine heterocycle. rroij.com The Jourdan-Ullmann coupling step typically requires 16 to 18 hours and has been shown to be effective for a range of anilines containing halogens, alkyl, methoxy, and ester groups, with yields ranging from 29-99%. rroij.comrroij.com The subsequent sodium borohydride reductive ring closure has a high success rate, with an 87% success rate reported for the synthesis of various PCA analogues. rroij.comrroij.com

Enzymatic and Chemical Oxidation Pathways

Both enzymatic and chemical oxidation methods can be employed in the synthesis and modification of phenazine compounds. In biological systems, enzymes play a crucial role in the biosynthesis of phenazines. For example, the conversion of phenazine-1-carboxylic acid (PCA) to other phenazine derivatives like pyocyanin (B1662382) is mediated by specific enzymes such as methyltransferases and monooxygenases. researchgate.net

Chemical oxidation is also a key step in many synthetic routes to phenazines. Ferric chloride is a commonly used mild oxidizing agent that can promote the cyclization of aminodiphenylamines to form the phenazine ring system with good regioselectivity. acs.org The oxidation of dihydrophenazine precursors is also a critical final step in many synthetic sequences. For instance, 5,10-dihydro-5,10-dimethylphenazine (B96816) can be oxidized to its corresponding phenazine. mdpi.com

Regioselectivity and Isomer Differentiation in Phenazine Synthesis

The synthesis of specifically substituted phenazines, such as this compound, presents significant challenges in controlling the position of the substituents on the phenazine core. This regioselectivity is a critical aspect of the synthetic strategy, as the isomeric purity of the final compound is paramount for its application. The differentiation between closely related isomers, such as the 2,7- and 2,8-disubstituted phenazines, further complicates the process, necessitating sophisticated analytical techniques.

The preparation of 2,8-disubstituted phenazines is notably challenging, and these isomers are less common in scientific literature compared to other substitution patterns. arkat-usa.orgresearchgate.net This scarcity may be attributed to inherent difficulties in directing the synthesis to yield the 2,8-isomer exclusively. arkat-usa.org The lack of readily available and regioselective synthetic methods has potentially hindered the exploration of the properties and applications of this class of compounds. arkat-usa.orgresearchgate.net

Several synthetic strategies have been explored to obtain 2,8-disubstituted phenazines. One of the established methods for the synthesis of this compound is Murdock's reductive cyclization. arkat-usa.org However, the substrate scope for this particular reaction has been reported to be limited, which restricts its broader applicability for creating a variety of 2,8-disubstituted phenazines. arkat-usa.orgresearchgate.net

Another approach, the double cross-coupling strategy developed by Laha, is a valid option for phenazine synthesis but suffers from a significant drawback: a lack of regioselectivity. arkat-usa.org This means that the reaction can lead to a mixture of isomers, including the 2,7- and 2,8-disubstituted products, which then require difficult separation and purification steps.

To overcome these challenges, researchers have sought more reliable and regioselective methods. For instance, a successful regioselective synthesis of dimethyl phenazine-2,8-dicarboxylate has been developed, which involves inter- and intramolecular Buchwald-Hartwig N-arylations. arkat-usa.orgresearchgate.net This stepwise cross-coupling approach provides the necessary regiocontrol to produce the desired 2,8-isomer. arkat-usa.org While this specific example does not produce this compound directly, it demonstrates a successful strategy for achieving the challenging 2,8-disubstitution pattern, which could potentially be adapted for other substituents. The successful synthesis and structural confirmation of the 2,8-diester via this method, including verification by X-ray crystallography, underscores the potential of this approach for accessing these rare phenazine derivatives. arkat-usa.org

A significant hurdle in the synthesis of 2,8-disubstituted phenazines is the unambiguous identification and differentiation of the desired isomer from other potential products, most notably the 2,7-isomer. arkat-usa.org This has led to instances of structural misassignments in the literature. arkat-usa.orgresearchgate.net

Conventional one-dimensional proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are often of limited utility in distinguishing between symmetrically 2,8- and 2,7-disubstituted phenazines. arkat-usa.orgresearchgate.net This is because both isomers possess analogous units of symmetry, which can result in very similar and difficult-to-interpret spectra. arkat-usa.org Furthermore, the absence of through-bond three-bond carbon-hydrogen couplings (³JCH) that extend between the two halves of the molecule separated by the nitrogen atoms makes it difficult to establish the connectivity required to differentiate the isomers. arkat-usa.orgresearchgate.net

To address this limitation, a simple and broadly applicable NMR-based method utilizing two-dimensional ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy has been detailed. arkat-usa.orgresearchgate.net This technique provides a clear and definitive way to distinguish between the 2,8- and 2,7-isomers. arkat-usa.org

In the case of a symmetrically disubstituted phenazine, the ¹H-¹⁵N HMBC spectrum of the 2,8-isomer will reveal two distinct nitrogen environments. arkat-usa.orgresearchgate.net This is because the two nitrogen atoms (N5 and N10) are in chemically different environments relative to the substituents. Conversely, the 2,7-isomer, with its higher degree of symmetry, will show only one nitrogen environment as N5 and N10 are chemically equivalent. arkat-usa.org

This method can also be applied to non-symmetrically 2,8-disubstituted phenazines. For any 2,8-disubstituted phenazine, the N5 atom is expected to correlate exclusively with protons that appear as wide doublets in the ¹H NMR spectrum, while the N10 atom will correlate only with protons that are narrow doublets. arkat-usa.org In contrast, for any 2,7-disubstituted phenazine, both N5 and N10 would be expected to couple to one wide and one narrow doublet each. arkat-usa.org

The following table summarizes the key NMR spectroscopic features for distinguishing between 2,7- and 2,8-disubstituted phenazine isomers:

Spectroscopic Method2,7-Disubstituted Isomer (Symmetrical)2,8-Disubstituted Isomer (Symmetrical)Rationale
¹H & ¹³C NMR Limited utility for distinctionLimited utility for distinctionAnalogous units of symmetry result in similar spectra. arkat-usa.orgresearchgate.net
¹H-¹⁵N HMBC NMR One nitrogen environmentTwo distinct nitrogen environmentsN5 and N10 are chemically equivalent in the 2,7-isomer but inequivalent in the 2,8-isomer. arkat-usa.orgresearchgate.net

The reliability of this ¹⁵N NMR-based analysis has been corroborated by X-ray crystallographic analysis of dimethyl phenazine-2,8-dicarboxylate, confirming the assigned 2,8-disubstitution pattern. arkat-usa.org This provides a robust and accessible spectroscopic tool to prevent future structural misassignments in the field of phenazine chemistry. arkat-usa.orgresearchgate.net

Advanced Electronic and Spectroscopic Characterization of 2,8 Dimethylphenazine

Electrochemical Properties and Redox Behavior

The electrochemical behavior of phenazine (B1670421) compounds is central to their function in applications such as redox flow batteries and as redox mediators. The nitrogen-containing heterocyclic structure allows for stable and reversible redox reactions.

Phenazine derivatives are known for their ability to undergo multiple, distinct redox events. N,N'-dimethylphenazine (DMPZ), a closely related isomer of 2,8-Dimethylphenazine, exhibits two successive reversible one-electron oxidation-reduction steps. smolecule.com This process involves the compound cycling between a neutral state, a radical cation state after the first oxidation, and a dication state after the second oxidation. researchgate.netacs.org This capability for a two-electron redox reaction is a key feature of its electrochemical profile. researchgate.net

The stability of these oxidized states is crucial for practical applications. For instance, in phenothiazine (B1677639), a related heterocyclic compound, donor substitutions can make the second oxidation process more accessible and stable in conventional electrolytes. acs.org This suggests that the positioning and nature of substituent groups, such as the methyl groups in dimethylphenazine isomers, play a critical role in tuning these redox properties. Automated electrochemistry workflows have confirmed the reversible first and second oxidation potentials for DMPZ. uky.edu

The efficiency of phenazines in electronic applications is heavily dependent on their electron transfer dynamics. The reversible redox cycling between phenazine and dihydrophenazine forms is a key process that facilitates charge transfer and mitigates charge recombination. rsc.org This mechanism is inspired by the role of phenazine derivatives in biological redox cycling processes. rsc.org

Studies on N,N'-dimethylphenazine have determined that it possesses facile and fast charge-transfer kinetics. nsf.gov This rapid electron transfer is essential for its role as an effective redox mediator in applications like lithium-oxygen batteries. smolecule.comibs.re.kr The ability to efficiently transfer electrons makes these compounds valuable in biocatalysis and microbial fuel cells as well. smolecule.com The standard electron-transfer rate constants (k⁰) for N,N'-dimethylphenazine indicate that the rate at which the redox centers are oxidized or reduced is not a limiting factor in device performance. nsf.gov

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of phenazine derivatives. CV studies of N,N'-dimethylphenazine provide detailed information on its redox potentials and electron transfer kinetics. nsf.gov These studies have successfully identified and characterized the two reversible oxidation events. uky.edu

Alkylation and arylation of the phenazine core have been shown to improve both kinetic and thermodynamic performance metrics compared to unsubstituted phenazine. nsf.gov For example, N,N'-disubstituted phenazines cycle between a neutral and a dicationic state and are classified as p-type materials. nsf.gov The specific electrochemical potentials are critical for their application; for instance, DMPZ exhibits a redox potential of 3.10 V versus Li/Li+, which is suitable for the decomposition of lithium peroxide in battery applications. ibs.re.kr

Table 1: Electrochemical Data for N,N'-Dimethylphenazine and Related Compounds nsf.gov

Material ΔEpeak1 (0 → +1) [mV] ΔEpeak2 (+1 → +2) [mV] k⁰₁ [cm s⁻¹] k⁰₂ [cm s⁻¹]
Phenazine 58 216 2.6 x 10⁻²
Phenazine + 50 mM TFA 107 65 1.4 x 10⁻² 1.6 x 10⁻²
N,N'-Dimethylphenazine (2) 86 58 9.3 x 10⁻³ 8.5 x 10⁻³
N,N'-Diphenylphenazine (1) 65 66 1.1 x 10⁻² 9.3 x 10⁻³

This table presents values of peak splitting (ΔEpeak) and standard electron-transfer rate constants (k⁰) determined from cyclic voltammetry.

Redox Cycling Mechanisms and Electron Transfer Dynamics

Optical Properties and Photophysical Behavior

The optical and photophysical properties of phenazine derivatives are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The absorption and emission of light by phenazine derivatives are governed by electronic transitions within the molecule. The UV-Visible absorption spectra of phenazine-based compounds often display intramolecular charge transfer (ICT) transitions. colab.ws For a series of phenazine-amine derivatives, these ICT bands were observed in the range of 377–456 nm. colab.ws The position of these absorption bands, and consequently the color of the compound, is influenced by the molecular structure and the solvent environment. colab.wsmsu.edu

Upon excitation, many phenazine derivatives exhibit fluorescence. For example, some dibenzo[a,c]phenazine (B1222753) derivatives show blue-green fluorescence with emission maxima between 434–506 nm in various solvents and in the solid state. chemicalpapers.com Similarly, a series of phenazine–amine dyes emit light in the blue-to-orange region (472–592 nm). colab.ws The radical cation of DMPZ is also known to be fluorescent, a property that can be utilized in sensing applications. smolecule.com

Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy)

Structural Elucidation and Conformational Analysis of 2,8-Disubstituted Phenazines

The precise determination of the molecular structure and electronic properties of phenazine derivatives is crucial for understanding their function and potential applications. Advanced spectroscopic and analytical techniques are indispensable for unambiguously confirming the substitution pattern and characterizing their behavior, particularly for less common isomers like those with a 2,8-disubstitution pattern.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline solids at the atomic level. For complex organic molecules like substituted phenazines, this technique provides unequivocal proof of connectivity, conformation, and intermolecular interactions within the crystal lattice.

In the context of 2,8-disubstituted phenazines, which have been historically rare and subject to structural misassignment, X-ray crystallographic analysis is particularly vital. arkat-usa.org Research on dimethyl phenazine-2,8-dicarboxylate, a derivative of this compound, demonstrates the power of this technique. The synthesis of this compound, achieved through a strategy involving inter- and intramolecular Buchwald-Hartwig N-arylations, yielded a product whose 2,8-disubstitution pattern was definitively confirmed by single-crystal X-ray analysis. arkat-usa.orgresearchgate.net The resulting crystal structure is depicted with 50% probability ellipsoids, providing clear evidence of the molecular geometry and confirming the success of the regioselective synthesis. arkat-usa.orgresearchgate.net

The analysis of phenazine derivatives by X-ray diffraction also reveals key structural features such as the planarity of the heterocyclic core and the nature of crystal packing. mdpi.comacs.org For instance, studies on other phenazine compounds have shown how the planar molecular skeleton can promote the formation of π-stacks, with defined intermolecular distances that influence the material's electronic properties. mdpi.com While specific crystallographic data for this compound itself is not detailed in these studies, the analysis of its dicarboxylate derivative serves as a crucial reference point, confirming that the 2,8-substitution pattern can be synthesized and unambiguously identified. arkat-usa.org

Crystallographic Analysis Summary for a 2,8-Disubstituted Phenazine Derivative
CompoundAnalytical MethodKey FindingReference
Dimethyl phenazine-2,8-dicarboxylateSingle-Crystal X-ray AnalysisUnambiguously confirmed the 2,8-disubstitution pattern, resolving potential structural ambiguity. arkat-usa.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-15N HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. While standard 1H and 13C NMR provide valuable information, their utility can be limited in cases of high symmetry or for distinguishing between certain isomers.

The challenge in characterizing 2,8-disubstituted phenazines lies in differentiating them from their 2,7-disubstituted counterparts. Both isomers possess analogous units of symmetry, which can lead to similar and potentially ambiguous 1H and 13C NMR spectra. arkat-usa.org Specifically, the absence of 3JCH through-bond couplings that extend across the nitrogen-separated aromatic rings makes definitive assignment difficult with carbon-based NMR alone. arkat-usa.org

To overcome this limitation, 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy has proven to be a simple yet powerful tool. arkat-usa.orgceitec.cz This two-dimensional NMR experiment detects long-range correlations (typically over 2-4 bonds) between protons (1H) and nitrogen-15 (B135050) (15N) nuclei. ceitec.czepfl.ch Its application to dimethyl phenazine-2,8-dicarboxylate provides a clear and trivial solution to the structural problem. The 1H-15N HMBC spectrum for the 2,8-isomer reveals two distinct nitrogen environments, which is consistent with the expected structure. arkat-usa.org In contrast, the 2,7-isomer would present a different correlation pattern. arkat-usa.org This method is preferable to direct 15N NMR detection due to its significantly higher sensitivity and shorter acquisition times. ceitec.cz

The expected multiplicities in the 1H NMR spectra for 2,8-disubstituted phenazines typically show one wide and one narrow doublet for the aromatic protons. researchgate.net The combination of 1H, 13C, and advanced 1H-15N HMBC experiments provides a comprehensive and unambiguous characterization of the this compound framework. arkat-usa.org

NMR Spectroscopic Data for Dimethyl phenazine-2,8-dicarboxylate
NucleusTechniqueObserved Chemical Shifts (δ ppm) / Key CorrelationsSolventReference
1H1D NMR8.64 (d, J = 2.0 Hz, 2H), 8.30 (dd, J = 9.2, 2.0 Hz, 2H), 8.16 (d, J = 9.2 Hz, 2H), 4.04 (s, 6H)CDCl3 researchgate.net
13C{1H}1D NMR166.1, 145.6, 142.6, 133.5, 131.2, 129.5, 128.8, 52.8CDCl3 researchgate.net
1H-15NHMBCReveals two distinct nitrogen environments, confirming the 2,8-substitution pattern.Not Specified arkat-usa.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or radical ions. umass.eduacs.org Given that phenazines can undergo reversible oxidative processes to form stable, often colored, radical cations, EPR is an essential tool for studying these species. mdpi.com

Phenazine radical cations have been investigated as efficient metal-free catalysts for various chemical transformations, including the oxidative coupling of amines. acs.org In these studies, EPR spectroscopy provides direct evidence for the presence and nature of the radical species involved in the catalytic cycle. For example, the radical character of the 5,10-dihydro-5,10-dimethylphenazine (B96816) radical cation, a compound closely related to this compound, has been successfully investigated using EPR spectroscopy alongside other methods like UV-vis and fluorescence spectroscopy. acs.org

EPR spin trapping is a particularly powerful method for detecting and identifying short-lived, unstable radicals. researchgate.netnih.gov While stable phenazine radicals can often be observed directly, more reactive radical intermediates that may form during chemical reactions can be "trapped" by a spin-trap molecule to form a more persistent radical adduct, whose characteristic EPR spectrum can then be measured and analyzed. umass.eduresearchgate.net The intensity of the EPR signal is proportional to the concentration of the radical species, allowing for quantitative analysis of radical generation and decay kinetics. nih.gov Although specific EPR studies focusing solely on the this compound radical are not prominently detailed, the established use of EPR for characterizing related N,N'-dimethylphenazine radicals and other phenazine radical cations underscores its critical role in understanding the redox chemistry and radical-mediated mechanisms of this class of compounds. acs.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 2,8 Dimethylphenazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 2,8-dimethylphenazine. DFT calculations offer a balance between computational cost and accuracy, making it possible to model complex molecular behaviors.

Prediction of Geometries and Frontier Orbital Energy Levels (HOMO-LUMO)

DFT calculations are instrumental in predicting the optimized geometry of this compound. These calculations help in understanding the planarity of the molecule and the spatial arrangement of the methyl groups. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The HOMO-LUMO gap is a measure of the molecule's chemical stability; a larger gap indicates higher stability. researchgate.net Theoretical calculations provide valuable data on these frontier orbital energies, which are essential for predicting the behavior of this compound in various chemical reactions.

Table 1: Calculated Frontier Orbital Energies for a Phenazine (B1670421) Derivative This table is illustrative and based on general findings for phenazine derivatives. Specific values for this compound may vary based on the computational method and basis set used.

Parameter Energy (eV)
HOMO -6.2967
LUMO -1.8096
HOMO-LUMO Gap 4.4871

Elucidation of Electron Transfer Mechanisms and Charge Transfer States

DFT is employed to study the electron transfer mechanisms involving this compound. By analyzing the electronic structure, researchers can understand how the molecule participates in redox reactions. The introduction of methyl groups at the 2 and 8 positions influences the electron density distribution across the phenazine core, thereby affecting its electron-donating or -accepting capabilities.

The study of charge transfer states is crucial for understanding the photophysical properties of the molecule. mdpi.com In donor-acceptor systems, DFT can be used to calculate the extent of charge transfer in both the ground and excited states. researchgate.net For instance, in a complex of 5,10-dimethylphenazine with an acceptor molecule, the amount of charge transfer in the ground state was calculated to be significant. researchgate.net These calculations are vital for designing materials with specific electronic properties for applications in organic electronics.

Rationalization of Spectroscopic Properties (e.g., TDDFT for Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to rationalize the absorption spectra of organic molecules like this compound. mdpi.comcecam.org TD-DFT calculations can predict the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed in experimental UV-Vis spectra. researchgate.net

By correlating the calculated transitions with the experimental spectrum, researchers can assign specific electronic excitations, such as n-π* and π-π* transitions, to the observed absorption peaks. mdpi.com This allows for a detailed understanding of how the molecular structure and electronic properties of this compound give rise to its characteristic spectroscopic signature. These theoretical insights are invaluable for interpreting experimental data and for predicting the optical properties of new, related compounds. case.educhemrxiv.org

High-Throughput Computational Modeling for Phenazine Derivatives

High-throughput computational modeling, often utilizing DFT, has become a key strategy for accelerating the discovery of new phenazine derivatives with tailored properties. rsc.org This approach involves the systematic in silico screening of a large library of virtual compounds. For phenazines, this typically means substituting the core structure with various functional groups at different positions. rsc.orgresearchgate.net

By calculating properties such as redox potentials for hundreds of derivatives, researchers can identify promising candidates for applications like organic redox flow batteries. rsc.orgresearchgate.net This computational-first approach significantly reduces the need for laborious and time-consuming experimental synthesis and testing, guiding experimental efforts toward the most promising molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a pivotal role in establishing structure-activity relationships (SAR) for phenazine derivatives. rsc.orguio.no By systematically modifying the structure of the phenazine core and calculating the resulting changes in properties, researchers can deduce how specific structural features influence the molecule's activity. rsc.org

For instance, computational studies have revealed the significant impact of the type and position of functional groups on the redox potentials of phenazines. rsc.orgresearchgate.net These studies can uncover trends, such as the effect of electron-donating versus electron-withdrawing groups on the electronic properties. researchgate.net This knowledge is fundamental for the rational design of new phenazine-based compounds with optimized performance for specific applications, from electronics to pharmaceuticals. uio.nouky.edu

Research Applications of 2,8 Dimethylphenazine in Advanced Materials and Catalysis

Organic Electronic Materials and Devices

The tunable electronic properties of the phenazine (B1670421) core make it a compelling candidate for use in organic electronic materials. By modifying the substitution pattern on the aromatic rings, researchers can manipulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge transport, light emission, and conductivity.

Applications in Organic Light-Emitting Diodes (OLEDs) (Related Phenazine Chromophores)

While the direct use of 2,8-Dimethylphenazine in OLEDs is not prominent in the literature, partly due to a historical lack of synthetic availability for certain 2,8-disubstituted phenazines, the broader phenazine family is a key area of investigation. researchgate.net Phenazine derivatives are explored as emitters and host materials, particularly for achieving efficient thermally activated delayed fluorescence (TADF). researchgate.netrsc.org

Research has shown that donor-acceptor-donor (D-A-D) triads, where a phenazine-based unit acts as the electron acceptor (A), can be highly effective TADF emitters. For instance, triads using dibenzo[a,j]phenazine as the acceptor and phenothiazine (B1677639) or phenoxazine (B87303) donors have achieved high external quantum efficiencies (EQEs) in OLEDs. rsc.org One such orange-TADF emitter reached an EQE of up to 16%. rsc.org Similarly, OLEDs fabricated with novel TADF emitters based on phenothiazine–dibenzo[a,j]phenazine triads have demonstrated EQEs as high as 16.8%. rsc.org Other research into benzo[a,c]phenazine-based emitters has also yielded promising results, with a non-doped device showing a maximum EQE of 3.42% and a doped device achieving 9.35%. frontiersin.org These findings underscore the potential of the phenazine framework in creating highly efficient next-generation displays and lighting.

Table 1: Performance of Selected Phenazine-Based OLEDs

Emitter/Host Type Acceptor Core Donor/Guest Max. External Quantum Efficiency (EQE) Emission Color
TADF Emitter Dibenzo[a,j]phenazine (DBPHZ) Phenothiazine (PTZ) 16.8% Orange
TADF Emitter Dibenzo[a,j]phenazine (DBPHZ) Phenoxazine (POZ) 16.0% Orange
HLCT/TADF Emitter Benzo[a,c]phenazine (DPPZ) Triphenylamine (TPA) 3.42% (non-doped) -

Data sourced from multiple studies. rsc.orgfrontiersin.org

Incorporation into Charge Transfer Complexes

Charge-transfer (CT) complexes are formed when an electron donor molecule combines with an electron acceptor. The resulting materials can exhibit unique electrical and optical properties. While research on this compound specifically is limited, its isomer, 5,10-dihydro-5,10-dimethylphenazine (B96816) (often abbreviated as M2P or dimethylphenazine), has been extensively studied as a strong electron donor in CT complexes. researchgate.netresearchmap.jpaps.org

A prominent example is the complex formed between M2P and the potent electron acceptor 7,7,8,8-tetracyano-2,3,5,6-tetrafluoroquinodimethane (TCNQF4). researchgate.netresearchmap.jpaps.org This ionic CT complex, M2P-TCNQF4, crystallizes in a unique quasi-two-dimensional (2D) structure where donor (D) and acceptor (A) molecules form segregated stacks along one crystal axis and alternate along another. researchgate.net This arrangement leads to a strongly anisotropic 2D electronic structure. researchgate.netresearchmap.jp The degree of charge transfer (ionicity) in related phenazine-TCNQ complexes has been estimated to be significant, with values around 0.64–0.69, indicating strong electronic interactions. frontiersin.org

Table 2: Properties of the 5,10-dihydro-5,10-dimethylphenazine (M2P) - TCNQF4 Charge Transfer Complex

Property Value Description
Donor (D) 5,10-dihydro-5,10-dimethylphenazine (M2P) An isomer of this compound.
Acceptor (A) TCNQF4 A strong electron acceptor.
Crystal Structure Quasi-two-dimensional (2D) Donor and Acceptor molecules form both segregated and alternating stacks. researchgate.netaps.org
Transfer Energy (t_AA) 43 meV Energy transfer between adjacent Acceptor molecules. researchgate.netresearchmap.jpaps.org
Transfer Energy (t_DD) 29 meV Energy transfer between adjacent Donor molecules. researchgate.netresearchmap.jpaps.org

Investigation in Organic Semiconductors and Mott Insulators

The unique electronic structure of certain phenazine-based charge-transfer complexes makes them ideal candidates for studying fundamental physical phenomena, such as the transition between insulating and conducting states. The M2P-TCNQF4 complex, formed from the isomer 5,10-dihydro-5,10-dimethylphenazine, is a well-documented example of a two-dimensional organic Mott insulator. researchgate.netresearchmap.jpaps.org

A Mott insulator is a material that should conduct electricity based on conventional band theory but is an insulator due to strong electron-electron interactions. In M2P-TCNQF4, the optical energy gap corresponds to a Mott gap transition. researchgate.netaps.org Below a phase transition temperature of approximately 122 K, the molecules displace to form spin-singlet states. researchgate.netresearchmap.jpaps.org Furthermore, research has demonstrated that irradiating this material with a femtosecond laser pulse can induce a phase transition, creating a temporary, quasi-2D metallic state, highlighting a dynamic switching capability. researchmap.jp These studies provide critical insights into the behavior of strongly correlated electrons in low-dimensional organic systems.

Energy Storage Systems

The ability of the phenazine core to undergo stable and reversible redox reactions (the gain and loss of electrons) makes it a highly attractive framework for active materials in energy storage devices, particularly organic redox flow batteries. rsc.orgresearchgate.net

Role in Redox Flow Batteries (RFBs) and Lithium-Oxygen Batteries (Li-O2) (Related Phenazines)

In the field of aqueous organic redox flow batteries (AORFBs), phenazine derivatives are primarily investigated as high-performance anolytes (negative electrolyte materials). mdpi.com This is due to their characteristically low reduction potentials, which allows for the construction of high-voltage battery cells. rsc.orgmdpi.com However, the parent phenazine molecule has low solubility in aqueous electrolytes, a challenge that is overcome through molecular engineering. rsc.orgmdpi.com

Researchers have successfully synthesized a wide array of phenazine derivatives with appended functional groups to tune their redox potentials and improve stability. acs.orgnih.govacs.org For example, introducing hydroxyl groups can lower the redox potential, while strategic placement of these groups can enhance chemical stability during cycling. osti.gov Theoretical studies and machine learning models are increasingly used to predict the redox potentials of new phenazine derivatives, accelerating the discovery of promising candidates for RFBs. acs.orgnih.govacs.orgchemrxiv.org

While the use of phenazines in Li-O2 batteries is less direct, they are studied for lithium-ion batteries. rsc.orgnih.gov A major challenge in Li-O2 systems is managing reactive oxygen intermediates, a problem addressed by using soluble catalysts or redox mediators. acs.org The redox capabilities of phenazines make them conceptually suitable for such roles, although research often focuses on broader strategies to promote the desired solution-phase discharge mechanism. acs.org In lithium-ion systems, phenazine derivatives like 2,3-diaminophenazine have been shown to enhance electrochemical performance by suppressing the dissolution of the active material in the electrolyte. rsc.org

Table 3: Redox Potentials of Selected Functionalized Phenazine Anolytes for Aqueous RFBs

Phenazine Derivative Electrolyte Redox Potential (vs. Ag/AgCl or SHE) Reference
Quaternary Ammonium Substituted Phenazine 1.0 M KOH -0.85 V (vs. Ag/AgCl) mdpi.comresearchgate.net
Quaternary Ammonium Substituted Phenazine 1.0 M NaCl -0.67 V (vs. Ag/AgCl) mdpi.comresearchgate.net
7,8-dihydroxyphenazine-2-sulfonic acid (DHPS) 1 M NaOH -0.86 V (vs. SHE) acs.org
4,4′-(phenazine-2,3-diylbis(oxy))dibutyric acid pH 14 -0.699 V (vs. SHE) acs.org

Mitigation of Solubility Challenges in Electrolytes (e.g., Nanocomposites, Electrolyte Engineering)

A critical hurdle for using organic molecules like phenazines in aqueous batteries is their limited solubility, which directly impacts the battery's energy density. rsc.org A primary strategy to overcome this is electrolyte engineering through molecular functionalization. By attaching hydrophilic (water-loving) groups to the hydrophobic phenazine core, researchers can dramatically increase solubility. mdpi.comacs.org

For instance, introducing quaternary ammonium-based substituents has been shown to achieve a high solubility of up to 1.3 M in an acidic aqueous electrolyte. mdpi.comresearchgate.net Other successful functional groups include hydroxyls (-OH), sulfonic acids (-SO3H), and carboxylates (-COOH). mdpi.comacs.org The use of polyethylene (B3416737) glycol (PEG) groups is another effective approach to significantly enhance water-solubility. nih.gov

Another strategy involves creating nanocomposites to control the interaction between the active material and the electrolyte. Research has shown that a "nano-phenazine@Ketjen black" anode, created through an in-situ dissolution-precipitation method, can leverage the insolubility of phenazine in aqueous electrolytes to achieve remarkable cycling stability. researchgate.net This approach physically confines the active material within a conductive carbon matrix, preventing it from dissolving into the electrolyte while maintaining electrical contact. While not specific to phenazine, the development of nanocomposite electrolytes, such as those using polyelectrolyte-grafted silica (B1680970) nanoparticles, represents a broader frontier in electrolyte design to enhance ion transport and stability in next-generation batteries. escholarship.org

Table 4: Strategies to Enhance Solubility of Phenazine Derivatives

Method Functional Group / Additive Resulting Solubility Application
Molecular Engineering Quaternary Ammonium Substituents Up to 1.3 M (in 1 M H₂SO₄) Aqueous RFBs mdpi.comresearchgate.net
Molecular Engineering Hydroxyl (-OH) Groups Up to 1.7 M (in 1.0 M KOH) Aqueous RFBs mdpi.com
Molecular Engineering Polyethylene Glycol (PEG) Dramatically enhanced water-solubility General nih.gov
Nanocomposite Formation Phenazine@Ketjen Black Utilizes insolubility for stability Aqueous Batteries researchgate.net

Understanding Electron Storage Mechanisms in Organic Cathode Materials

The exploration of organic electrode materials for energy storage is driven by their potential for sustainability, structural design flexibility, and high theoretical capacity. researchgate.net Unlike their inorganic counterparts, which rely on intercalation or conversion reactions, organic materials store charge through reversible redox reactions. chinesechemsoc.org In this context, this compound and its derivatives have been investigated for their electron storage capabilities.

One of the primary challenges for organic electrode materials is their tendency to dissolve in the electrolyte, which can lead to a "shuttle effect" and diminish battery performance. researchgate.net However, studies have shown that modifying the molecular structure and optimizing the electrolyte can significantly enhance stability. For instance, 5,10-dihydro-5,10-dimethylphenazine (DMPZ), a related derivative, demonstrated significantly lower solubility in aqueous electrolytes compared to non-proton solvents, leading to a capacity retention of approximately 81% over 1,000 cycles in a high-concentration aqueous electrolyte. oaepublish.com

The charge storage mechanism in p-type organic materials, such as phenazine derivatives, typically involves the loss of electrons to form cations, which then associate with anions from the electrolyte. oaepublish.com In some cases, the redox mechanism can be more complex. For example, in certain systems, both Zn2+ and H+ ions can be involved in the charge storage process of cathode materials. oaepublish.com Furthermore, the introduction of electron-withdrawing groups can enhance the redox ability of the material, leading to improved performance. oaepublish.com

The redox behavior of these organic materials can also be influenced by in situ electropolymerization during the charging process, which helps to reduce solubility and stabilize the electrode structure. chinesechemsoc.org This approach has led to materials that can achieve up to 99.5% of their theoretical capacity and maintain high capacity retention over thousands of cycles. chinesechemsoc.org

Catalysis and Redox Mediation

Phenazine radical cations (PhRCs) have emerged as effective metal-free catalysts, particularly in aerobic oxidative reactions. nih.govacs.org These radical cations are generated through the one-electron oxidation of their parent phenazine compounds. Their catalytic activity stems from their ability to act as electron shuttles in redox reactions. rsc.org The stability and reactivity of these radical cations can be tuned by modifying the substituents on the phenazine core. nih.govacs.org For instance, 5,10-dihydro-5,10-dimethylphenazine has been identified as a particularly effective precursor for generating a highly active catalytic radical cation. nih.govacs.org The nearly planar structure of the radical cation facilitates the delocalization of the unpaired electron, which is a key factor in its catalytic efficacy.

The generation of these radical cations can be achieved through chemical oxidation using reagents like nitrosonium hexafluorophosphate. nih.gov The resulting radical cations can be isolated and characterized using various spectroscopic techniques, including UV-vis, EPR spectroscopy, and X-ray diffraction, to confirm their structure and radical character. nih.govacs.orgnih.gov The redox potentials of these species are a critical parameter, influencing their catalytic performance and their potential applications in various chemical transformations. nih.gov

Phenazine radical cations have demonstrated significant catalytic activity in the aerobic oxidative homo- and cross-coupling of a wide range of amines to produce imines in high yields. nih.govacs.org This transformation is valuable in organic synthesis for the construction of carbon-nitrogen bonds. The reactions are typically carried out under neat conditions with low oxygen pressure. nih.govacs.org

A variety of functionalized phenazine radical cations have been synthesized and tested as catalysts. nih.govacs.org While all tested phenazines showed catalytic activity, the 5,10-dihydro-5,10-dimethylphenazine radical cation provided the highest reaction rates and selectivity. nih.govacs.org The proposed mechanism for this catalytic cycle involves the phenazine radical cation as the active species. nih.govacs.org

The scope of the reaction includes both aliphatic and aromatic amines, highlighting the versatility of this catalytic system. nih.gov The development of such metal-free catalytic systems is of great interest as it offers a more sustainable alternative to traditional metal-catalyzed oxidative coupling reactions. acs.org

Table 1: Catalytic Performance of Phenazine Radical Cations in Amine Coupling

Catalyst PrecursorSubstrateProductYield (%)
5,10-dihydro-5,10-dimethylphenazineBenzylamineN-BenzylidenebenzylamineHigh
Functionalized PhenazinesVarious aliphatic and aromatic aminesCorresponding iminesHigh

This table provides a generalized summary based on reported high yields for various substrates. Specific yields vary depending on the exact phenazine catalyst and amine substrate used.

The efficiency of the oxidative coupling of amines catalyzed by phenazine radical cations is influenced by the reaction conditions, with oxygen pressure being a key parameter. nih.govacs.org These reactions are typically performed under low oxygen pressure, indicating that molecular oxygen serves as the terminal oxidant in the catalytic cycle. nih.govacs.org

The catalytic cycle is proposed to be initiated by the reaction of the amine with the phenazine radical cation. The role of oxygen is to regenerate the active catalytic species, allowing the reaction to proceed with only a catalytic amount of the phenazine. The use of low oxygen pressure suggests that high concentrations of oxygen are not necessary and may even be detrimental to the reaction, potentially leading to over-oxidation or side reactions. The optimization of oxygen pressure is therefore crucial for achieving high yields and selectivity in these catalytic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.